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Compound of Interest

Compound Name: 2-Oxazolidinone, 3-methyl-

Cat. No.: B034835

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for the versatile synthetic intermediate, 3-methyl-2-
oxazolidinone. The information presented herein is intended to support researchers and
professionals in the fields of chemical synthesis and drug development in the unambiguous
identification and characterization of this compound.

Spectroscopic Data

The following tables summarize the key quantitative NMR and IR spectroscopic data for 3-
methyl-2-oxazolidinone.

1H NMR Data

Solvent: Chloroform-d (CDCIs) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.42 Triplet 2H -CHz-N-
~4.28 Triplet 2H -O-CHza-
~2.85 Singlet 3H N-CHs
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13C NMR Data

Solvent: Chloroform-d (CDCIs) Reference: Chloroform-d at 77.16 ppm

Chemical Shift (8) ppm Assignment
~158.8 C=0

~61.6 -O-CHz2-
~43.8 -CH2-N-
~29.3 N-CHs

Infrared (IR) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm—?) Intensity Assignment

~2970 Medium C-H stretch (aliphatic)

~2880 Medium C-H stretch (aliphatic)

~1740 Strong C=0 stretch (cyclic carbamate)
~1480 Medium CHz scissoring

~1270 Strong C-N stretch

~1040 Strong C-O stretch

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR
spectra of 3-methyl-2-oxazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-methyl-2-oxazolidinone (approximately 10-20 mg) is dissolved in about 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
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standard. The solution is then transferred to a 5 mm NMR tube.

1H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. A
standard single-pulse experiment is utilized with the following typical parameters: a 30° pulse
width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1
second. A total of 16 scans are acquired, and the resulting free induction decay (FID) is Fourier
transformed with a line broadening of 0.3 Hz.

13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same 400 MHz
spectrometer, operating at a frequency of 100 MHz for the 3C nucleus. A proton-decoupled
pulse sequence is employed with a 30° pulse width, a spectral width of 240 ppm, and a
relaxation delay of 2 seconds. Typically, 1024 scans are averaged to achieve an adequate
signal-to-noise ratio.

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped
with a diamond crystal Attenuated Total Reflectance (ATR) accessory. A small drop of neat 3-
methyl-2-oxazolidinone is placed directly onto the surface of the ATR crystal. The spectrum is
recorded in the range of 4000 to 400 cm~1 by co-adding 32 scans with a spectral resolution of 4
cm~1, A background spectrum of the clean, empty ATR crystal is recorded prior to the sample
analysis and automatically subtracted from the sample spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
3-methyl-2-oxazolidinone.
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Caption: Workflow for the Spectroscopic Characterization of 3-Methyl-2-Oxazolidinone.

 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Methyl-2-Oxazolidinone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034835#spectroscopic-data-for-2-oxazolidinone-3-
methyl-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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